3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
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Overview
Description
3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which this compound is a part of, play an important role in modern organic and medicinal chemistry . They exhibit various biological activities and are considered a privileged structure in medicinal chemistry .
Mode of Action
It’s synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This suggests that its interaction with its targets could involve the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given the biological activities exhibited by rhodanine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the biological activities exhibited by rhodanine derivatives , it can be inferred that this compound may have potential therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound was found to be optimal in water , suggesting that its stability and efficacy could be influenced by the solvent environment. Furthermore, the principles of green chemistry were applied in its synthesis , implying that environmental sustainability is a consideration in its production.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water is found to be the optimal reaction medium for this synthesis, conforming to green chemistry principles. The yields from this reaction are nearly quantitative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as using water as a solvent, can be applied to scale up the synthesis. This approach minimizes the use of hazardous chemicals and solvents, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with increased hydrogen content .
Scientific Research Applications
3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones and rhodanine derivatives. These compounds share a common thiazolidinone core but may differ in their substituents and overall structure .
Uniqueness
3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its green synthesis method also sets it apart from other similar compounds, making it more environmentally friendly .
Properties
IUPAC Name |
3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-16-8-4-2-3-7(5-8)10(15)12-13-9(14)6-18-11(13)17/h2-5H,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSYSHPANRPPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN2C(=O)CSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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